REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]=[N+]=[N-].F.[Al](F)(F)[F:16]>CCCCCC>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[C:7]([F:16])[CH:6]=[CH:5][C:4]=1[NH2:9]
|
Name
|
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)N=[N+]=[N-])(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al](F)(F)F
|
Name
|
brown oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 13.58g
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
WASH
|
Details
|
rinsed from the bomb with 60 ml
|
Type
|
WASH
|
Details
|
the aqueous rinse
|
Type
|
ADDITION
|
Details
|
was added to the residue, which
|
Type
|
EXTRACTION
|
Details
|
The residue was then extracted twice with 100 ml
|
Type
|
EXTRACTION
|
Details
|
of dichloromethane per extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
and the extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield 9.68g
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(N)C=CC(=C1)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |